molecular formula C17H26ClFN2O3 B2513497 1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride CAS No. 1189946-04-0

1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride

Cat. No.: B2513497
CAS No.: 1189946-04-0
M. Wt: 360.85
InChI Key: IJOHSFZMZFMTGI-UHFFFAOYSA-N
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Description

1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride involves several steps. The synthetic route typically starts with the preparation of the indole moiety, followed by the introduction of the bis(2-hydroxyethyl)amino group and the 5-fluoro-2,3-dimethyl substituents. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents such as halogens or alkylating agents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying cellular processes and interactions.

    Medicine: Due to its unique structure, it has been investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The bis(2-hydroxyethyl)amino group may also contribute to the compound’s activity by enhancing its solubility and facilitating its interaction with target molecules .

Comparison with Similar Compounds

1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with applications in agriculture.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-fluoroindole: Used in the synthesis of various pharmaceuticals.

    2,3-dimethylindole: A precursor for the synthesis of dyes and pigments.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3.ClH/c1-12-13(2)20(17-4-3-14(18)9-16(12)17)11-15(23)10-19(5-7-21)6-8-22;/h3-4,9,15,21-23H,5-8,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOHSFZMZFMTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)CC(CN(CCO)CCO)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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